![molecular formula C16H20O3 B1613614 Ethyl 2-(cyclohexanecarbonyl)benzoate CAS No. 898792-17-1](/img/structure/B1613614.png)
Ethyl 2-(cyclohexanecarbonyl)benzoate
Overview
Description
Ethyl 2-(cyclohexanecarbonyl)benzoate, also known as ECB, is a compound with the molecular formula C16H20O3 and an average mass of 260.328 Da . It’s commonly used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(cyclohexanecarbonyl)benzoate consists of 16 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The structure is electron-rich, allowing it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(cyclohexanecarbonyl)benzoate are not detailed in the available resources, esters in general can undergo a variety of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via an aminolysis reaction, and reduction to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Ethyl 2-(cyclohexanecarbonyl)benzoate has a density of 1.1±0.1 g/cm³, a boiling point of 390.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 73.7±0.3 cm³ .Scientific Research Applications
Catalytic Synthesis Studies
Ethyl benzoate, closely related to ethyl 2-(cyclohexanecarbonyl)benzoate, has been studied for its synthesis under microwave irradiation using catalysts. This research explores efficient synthesis methods with high esterification rates (Chen Liu-ping, 2008).
Educational Methods in Organic Chemistry
The preparation of ethyl benzoate has been used as a teaching model in organic chemistry labs to enhance students' understanding of synthetic methodology and to develop their scientific research skills (Miao Chen et al., 2017).
Liquid Crystalline Polymers Research
Research has been conducted on fluorinated monomers containing ethyl benzoate, focusing on their application in creating side chain liquid crystalline polysiloxanes. These compounds exhibit significant smectogenic properties and are characterized using techniques like differential scanning calorimetry (F. Bracon et al., 2000).
Photochemical Studies
The photochemistry of compounds similar to ethyl 2-(cyclohexanecarbonyl)benzoate has been examined, particularly focusing on their behavior in different solvents and under various conditions, revealing insights into their reactivity and potential applications (K. Morley & J. Pincock, 2001).
Synthesis and Characterization
The compound has also been synthesized and characterized using techniques like FT-IR, NMR, and density functional methods. These studies provide detailed insights into its structural and electronic properties (E. Fereyduni et al., 2011).
Hydrogenation Studies
Research has been conducted on the hydrogenation of ethyl benzoate catalyzed by various complexes, offering insights into efficient catalytic processes and potential applications in chemical synthesis (Jin Fengyou, 2000).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGWYZJNCJPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632666 | |
Record name | Ethyl 2-(cyclohexanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-17-1 | |
Record name | Ethyl 2-(cyclohexylcarbonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(cyclohexanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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